molecular formula C10H17N3O B097006 Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone CAS No. 16983-67-8

Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone

Cat. No. B097006
CAS RN: 16983-67-8
M. Wt: 195.26 g/mol
InChI Key: OSJHBPDKZBYSFR-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone, also known as M2CKS, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of semicarbazone derivatives, which have been shown to possess a wide range of biological activities.

Mechanism Of Action

The exact mechanism of action of Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation, apoptosis, and inflammation. Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its antitumor activity. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.

Biochemical And Physiological Effects

Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function. It has also been shown to inhibit cell proliferation by inducing cell cycle arrest and inhibiting DNA synthesis. Additionally, Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages And Limitations For Lab Experiments

One of the main advantages of Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone is its broad range of biological activities, which make it a potential candidate for the treatment of various diseases. Additionally, its relatively simple synthesis method and low cost make it an attractive compound for laboratory experiments. However, one of the main limitations of Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone is its low solubility in water, which can make it difficult to administer in vivo. Additionally, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.

Future Directions

There are several future directions for the study of Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone. One potential direction is the development of novel derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone and its potential applications in the treatment of various diseases. Finally, the development of targeted delivery systems for Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone may improve its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone involves the reaction of 2-methyl-1-cyclohexen-1-one with semicarbazide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imine, which then reacts with semicarbazide to form the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone has been studied for its potential therapeutic applications in various fields of medicine. In the field of cancer research, Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone has been shown to possess antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been studied for its potential use as an antiviral agent, with promising results against the hepatitis C virus. Additionally, Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone has been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

CAS RN

16983-67-8

Product Name

Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

[(Z)-1-(2-methylcyclohexen-1-yl)ethylideneamino]urea

InChI

InChI=1S/C10H17N3O/c1-7-5-3-4-6-9(7)8(2)12-13-10(11)14/h3-6H2,1-2H3,(H3,11,13,14)/b12-8-

InChI Key

OSJHBPDKZBYSFR-WQLSENKSSA-N

Isomeric SMILES

CC1=C(CCCC1)/C(=N\NC(=O)N)/C

SMILES

CC1=C(CCCC1)C(=NNC(=O)N)C

Canonical SMILES

CC1=C(CCCC1)C(=NNC(=O)N)C

synonyms

Methyl(2-methyl-1-cyclohexen-1-yl) ketone semicarbazone

Origin of Product

United States

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